molecular formula C17H9BrN2O3 B2696534 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-09-4

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No. B2696534
CAS RN: 333773-09-4
M. Wt: 369.174
InChI Key: QCPJZCPHPFYBBE-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, oxadiazole derivatives are typically synthesized through cyclization reactions involving organic azides .


Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in various chemical reactions. They often serve as intermediates in the synthesis of more complex compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Oxadiazole derivatives are typically solid at room temperature .

Scientific Research Applications

Polymorphism and Anticancer Potential

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential anticancer activity. Its polymorphic structures, which differ in intermolecular interactions, indicate a nuanced balance of weak intermolecular interactions that could be significant in pharmacological applications (Shishkina et al., 2019).

Antimicrobial Activity

  • Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which include compounds similar to 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, have been synthesized and shown significant in vitro antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2013).

Antioxidant Properties

  • Some coumarin derivatives containing 1,3,4-oxadiazole, similar to the compound , have been synthesized and evaluated for their in-vitro antioxidant properties, showcasing the potential use of these compounds in oxidative stress-related applications (Kumar K. et al., 2018).

Synthesis and Structural Characterization

  • The synthesis of various 3-(5-(substitudelythio)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one compounds has been achieved, with their structures characterized through NMR and IR analyses. These findings contribute to the understanding and manipulation of these compounds for potential scientific applications (Song, 2012).

Photophysical and Computational Study

  • Novel coumarin-based organic dyes with structures similar to 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one have been synthesized and studied. Their photophysical properties, thermal stabilities, electrochemical properties, and electronic properties have been analyzed, indicating their potential in photonic and electronic devices (Kumbar et al., 2018).

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely depending on the specific compound and its biological target. Some oxadiazole derivatives have been found to exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Based on similar compounds, it may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Oxadiazole derivatives are of interest in various fields, including medicine and agriculture, due to their diverse biological activities . Future research may focus on synthesizing new oxadiazole derivatives and studying their properties and potential applications.

properties

IUPAC Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPJZCPHPFYBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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